3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-2-24-14-9-6-10-15-17(14)20-18(25-15)19-16(21)11-12-26(22,23)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHSYDRNIIPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The benzenesulfonyl group is then attached through a sulfonylation reaction. Finally, the propanamide moiety is introduced via an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Thiazole Cores : The target compound and analogs 17b , 17c , ECHEMI-868376 , and ECHEMI-690960 share a benzothiazole core, whereas P6 uses a simpler thiazole ring. Benzothiazoles generally exhibit stronger π-π stacking interactions, enhancing binding to biological targets .
- Sulfonyl Groups: The target compound’s benzenesulfonyl group contrasts with 17b/17c’s nitrobenzenesulfonyl and ECHEMI-868376’s diethylsulfamoyl groups.
- Side Chains : The ethoxy group in the target compound and ECHEMI-868376 may enhance solubility compared to the hydrophobic indole (17c ) or chlorophenyl (ECHEMI-690960 ) substituents .
Physicochemical Properties
Key Observations :
- Melting Points : 17c has a higher melting point (140°C) than 17b (111.5°C), likely due to the indole group’s planar structure enhancing crystallinity . The target compound’s ethoxy group may lower its melting point compared to nitro-substituted analogs.
- Synthetic Yields : High yields for 17b (84%) and 17c (99%) suggest efficient coupling reactions, which may be applicable to the target compound’s synthesis .
Biological Activity
The compound 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide is a derivative of benzothiazole and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole moiety substituted with an ethoxy group and a benzenesulfonyl group. This structural configuration is believed to contribute to its biological properties.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml against Gram-positive and Gram-negative bacteria, as well as Candida albicans .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 30 | |
| Compound C | Candida albicans | 20 |
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
In a study examining the effects of benzothiazole derivatives on cancer cell lines, it was found that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes in microbial metabolism.
- Interference with Nucleic Acid Synthesis : Benzothiazole derivatives are known to affect DNA replication and transcription processes.
Q & A
Q. What are the key synthetic pathways and characterization methods for 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide?
The synthesis typically involves coupling a benzenesulfonylpropanamide intermediate with a 4-ethoxy-1,3-benzothiazol-2-amine derivative. Critical steps include:
- Sulfonylation : Reacting propanamide precursors with benzenesulfonyl chloride under anhydrous conditions, often in dichloromethane or DMF .
- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylpropanamide to the benzothiazole amine .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
Q. Characterization :
Q. How do structural features of this compound influence its stability under experimental conditions?
The compound’s stability is determined by:
- Sulfonamide Group : Hydrolytically stable under neutral pH but may degrade under strongly acidic/basic conditions.
- Benzothiazole Ring : Sensitive to oxidation; store in inert atmospheres to prevent decomposition .
- Ethoxy Substituent : Enhances solubility in polar aprotic solvents (e.g., DMSO) but may undergo demethylation at high temperatures (>100°C) .
Q. Methodological Recommendations :
- Conduct stability studies using accelerated thermal degradation (40–80°C) and monitor via TLC or HPLC .
- Use deuterated solvents for NMR to avoid solvent-induced degradation artifacts .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses of analogous benzothiazole-sulfonamide derivatives?
Yield optimization requires:
- Reagent Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete sulfonylation .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions in polar aprotic media .
Case Study : A 72% yield was achieved by refluxing in THF with EDC/HOBt, compared to 58% in DMF due to reduced racemization .
Q. How can computational modeling predict reactivity or biological targets for this compound?
Step 1 : Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- Simulate reaction pathways for sulfonamide hydrolysis or benzothiazole ring oxidation .
Step 2 : Molecular docking against protein databases (e.g., PDB):
- The benzothiazole moiety shows affinity for kinase ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
- MD simulations (100 ns) assess binding stability under physiological conditions .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 1.2 μM vs. 5.6 μM in kinase assays) may arise from:
Q. Recommended Workflow :
Replicate assays under standardized conditions (e.g., 25°C, pH 7.4).
Co-crystallize the compound with target proteins for X-ray diffraction analysis .
Q. What analytical techniques are critical for probing reaction intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
